2-bromo-N-(2-fluorophenyl)propanamide
Overview
Description
“2-bromo-N-(2-fluorophenyl)propanamide” is an organic compound . It has a molecular weight of 246.08 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom and a fluorine atom attached to different carbon atoms in the molecule . The molecule also contains an amide functional group .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 246.08 .
Scientific Research Applications
Fluorescent ATRP Initiator
2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was synthesized and analyzed for use as a fluorescent atom transfer radical polymerization (ATRP) initiator. This compound demonstrated efficiency in polymerizations of acrylates, showcasing its potential in polymer chemistry and material science applications (Ihor Kulai & S. Mallet-Ladeira, 2016).
Synthesis of Hybrid Molecules
2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide was synthesized through a reaction involving amphetamine and flurbiprofen, leading to a new hybrid molecule. This molecule was extensively analyzed, highlighting its significance in the development of novel compounds (S. Manolov, I. Ivanov & D. Bojilov, 2022).
Mutagenic Effect Study
A study on the mutagenic effects of chiral or racemic 2‐bromo‐propanamides, including 2‐bromo‐N‐benzyl‐propanamide, on Salmonella typhimurium TA 100 was conducted. This research contributes to understanding the mutagenic activities and chemical structure relationships of such compounds (L. Dolzani et al., 1992).
Molecular Properties Analysis
The molecular properties and vibrational mode couplings of two paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, were determined using spectroscopic and computational approaches. This research aids in understanding the molecular interactions and properties of such compounds (R. Viana et al., 2016).
Synthesis of Fluorophenyl Compounds
2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was synthesized from 2-bromo-1-(2-fluorophenyl)-1-propanone, indicating the role of 2-bromo-N-(2-fluorophenyl)propanamide in producing fluorinated compounds (Tan Bin, 2010).
Analgesic Agent Development
N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (Flu-AM4), an analogue of this compound, was investigated as a potential analgesic agent, demonstrating dual inhibitory action against FAAH and cyclooxygenase (A. Deplano et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-(2-fluorophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-6(10)9(13)12-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFXBIFZXDJEIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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